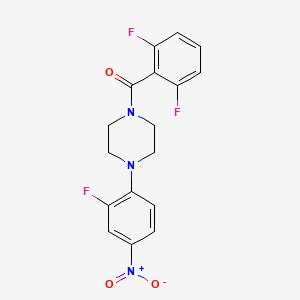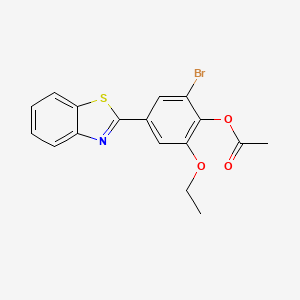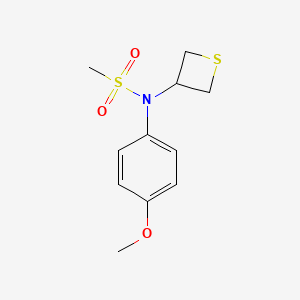![molecular formula C21H25N3O3S B5191981 3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5191981.png)
3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a key role in cancer metabolism. BPTES has been extensively studied for its potential as an anticancer drug, and its unique mechanism of action has generated significant interest in the scientific community.
Mécanisme D'action
3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide inhibits the activity of glutaminase, an enzyme that is essential for the metabolism of cancer cells. By inhibiting glutaminase, this compound disrupts the metabolic processes that are necessary for cancer cell survival and growth. This unique mechanism of action makes this compound a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of lactate, a byproduct of cancer cell metabolism. This compound has also been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. However, this compound also has some limitations. It can be difficult to deliver this compound to cancer cells in vivo, and its effectiveness can be limited by the development of resistance in cancer cells.
Orientations Futures
There are a number of future directions for research on 3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of new delivery methods that can improve the effectiveness of this compound in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, researchers are exploring the use of this compound in combination with other chemotherapeutic agents to enhance its effectiveness against cancer cells.
Méthodes De Synthèse
3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound is a complex process that requires expertise in organic chemistry and advanced laboratory techniques.
Applications De Recherche Scientifique
3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit the growth of cancer cells by targeting glutaminase, an enzyme that is essential for cancer cell metabolism. This compound has been shown to be effective against a wide range of cancer types, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
3-butoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-5-12-27-18-11-6-8-15(13-18)20(26)24-21(28)23-17-10-7-9-16(14-17)22-19(25)4-2/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,25)(H2,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVSPLQYLWMSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-({2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinyl]methanol](/img/structure/B5191914.png)
![2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5191930.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5191937.png)
![1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5191940.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5191943.png)


![4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)-2-pyrimidinamine](/img/structure/B5191970.png)
![1-(4-isopropoxybenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5191977.png)


![4-[(4-chlorobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5191988.png)
![3-allyl-5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191998.png)
